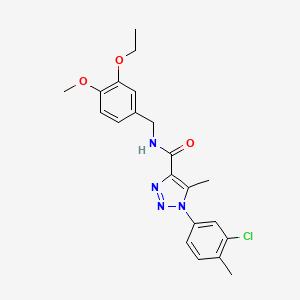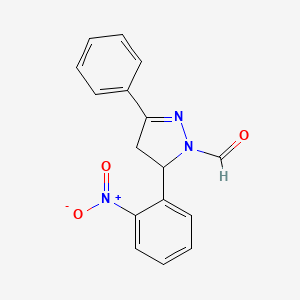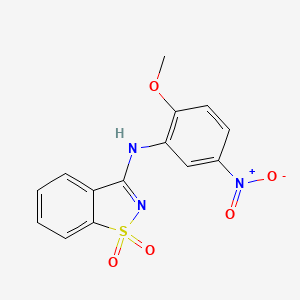![molecular formula C26H36O4P2 B12495607 (R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphino groups attached to a bibenzo[d][1,3]dioxole backbone, provides it with distinct steric and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the following steps:
Formation of the Bibenzo[d][1,3]dioxole Backbone: This step involves the cyclization of appropriate precursors to form the bibenzo[d][1,3]dioxole core.
Introduction of Diisopropylphosphino Groups: The diisopropylphosphino groups are introduced via a substitution reaction, often using a suitable phosphine reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Substitution: Reagents such as halides or other electrophiles can be used under mild conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
科学研究应用
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantiomeric purity is required.
作用机制
The mechanism by which ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects involves its role as a ligand in catalytic processes. The diisopropylphosphino groups coordinate with metal centers, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions.
相似化合物的比较
Similar Compounds
(S)-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
Bis(diphenylphosphino)ethane (DPPE): Another phosphine ligand with different steric and electronic properties.
Tris(diphenylphosphino)methane (TDPM): A phosphine ligand with three phosphine groups, offering different coordination properties.
Uniqueness
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is unique due to its chiral nature and the specific steric and electronic environment provided by the diisopropylphosphino groups. This makes it particularly effective in asymmetric catalysis, where the control of stereochemistry is crucial.
属性
分子式 |
C26H36O4P2 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
[4-[5-di(propan-2-yl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C26H36O4P2/c1-15(2)31(16(3)4)21-11-9-19-25(29-13-27-19)23(21)24-22(32(17(5)6)18(7)8)12-10-20-26(24)30-14-28-20/h9-12,15-18H,13-14H2,1-8H3 |
InChI 键 |
YRQYSFQEVBXFNN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(C1=C(C2=C(C=C1)OCO2)C3=C(C=CC4=C3OCO4)P(C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495531.png)

![N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
![4-[(4-Methoxyphenyl)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B12495565.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide](/img/structure/B12495569.png)
![4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B12495570.png)
![2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B12495573.png)
![2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495578.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine](/img/structure/B12495600.png)
![1-(8-methyl-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12495601.png)
